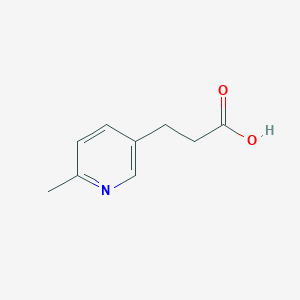

3-(6-Methylpyridin-3-yl)propanoic acid

Description

3-(6-Methylpyridin-3-yl)propanoic acid belongs to the family of pyridinecarboxylic acids, which are characterized by a pyridine (B92270) ring functionalized with a carboxylic acid group. prepchem.com This class of compounds has three basic isomers: picolinic acid, nicotinic acid, and isonicotinic acid, with the carboxylic acid group at the 2, 3, and 4 positions of the pyridine ring, respectively. The subject of this article is a derivative of nicotinic acid (3-pyridinecarboxylic acid), bearing a methyl group at the 6-position and a propanoic acid substituent at the 3-position.

The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group gives these molecules zwitterionic potential and the ability to coordinate with metal ions. This dual functionality is a key factor in their diverse applications. For instance, 3-Pyridinepropionic acid is utilized as a ligand in the formation of coordination polymers with various metals. Furthermore, arylpropionic acid derivatives, a class that broadly includes this compound, are recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. orientjchem.org

The history of pyridine and its derivatives is a significant chapter in the development of heterocyclic chemistry. The isolation of pyridine from bone tar in the mid-19th century marked the beginning of extensive research into this new class of aromatic compounds. Early synthetic methodologies, such as Hantzsch pyridine synthesis developed in the 1880s, were pivotal in enabling the creation of a wide array of pyridine derivatives.

The exploration of pyridinecarboxylic acids soon followed, with nicotinic acid (niacin or vitamin B3) being one of the most prominent early examples due to its vital biological role. The discovery of the therapeutic properties of various pyridine derivatives spurred further research into the synthesis and functionalization of the pyridine ring. The development of catalytic methods for the manipulation of pyridine compounds has been a continuous area of focus, leading to more efficient and selective synthetic routes. A European patent describes a method for preparing lower alkyl 2-formyl-3-(3-pyridinyl)propionates, which are noted as intermediates for compounds with histamine (B1213489) H2-receptor antagonist activity. This process involves the hydrocarboxyalkylation of a 3-vinylpyridine (B15099) to produce a 3-(3-pyridinyl)propionic acid ester, which is a direct precursor to compounds like this compound.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the significance of its structural motifs—the pyridine ring and the propanoic acid side chain—is well-established in chemical biology.

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity, with some compounds showing strong effects against Gram-positive bacteria. nih.gov This suggests that the pyridin-3-yl moiety can be a valuable component in the design of new antibacterial agents. Furthermore, various pyridine derivatives have been investigated for their potential as anti-malarial agents. researchgate.net

The propanoic acid moiety is a key feature in the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," such as ibuprofen (B1674241) and naproxen (B1676952). orientjchem.org Although this compound is not itself an NSAID, the presence of the propanoic acid group suggests a potential for interaction with biological targets in a manner similar to other propanoic acid-containing compounds. Research on 1,2,4-triazole (B32235) derivatives containing a propionic acid moiety has shown that these compounds can exhibit anti-inflammatory and immunomodulatory activity. mdpi.com

Given the known biological activities of both the pyridine and propanoic acid scaffolds, this compound represents a chemical entity with potential for further investigation in drug discovery and development. The lack of extensive published research on this specific molecule may also indicate an opportunity for novel investigations into its synthesis and biological evaluation.

Detailed Research Findings

Currently, detailed research findings specifically focused on the biological activities of this compound are limited in the public domain. However, its synthesis has been described in the context of creating intermediates for pharmacologically active molecules.

A key synthetic route involves the catalytic hydrocarboxyalkylation of a corresponding vinylpyridine. This method provides a direct pathway to the propionic acid side chain attached to the pyridine ring. The process is highlighted in a European patent, which details the preparation of related compounds for use in the synthesis of histamine H2-receptor antagonists.

While direct biological data on this compound is scarce, the broader family of arylpropionic acids has been extensively studied. orientjchem.org Structure-activity relationship (SAR) studies on these related compounds have provided insights into how modifications to the aromatic ring and the propionic acid chain can influence biological activity. orientjchem.org For instance, the substitution pattern on the pyridine ring and the stereochemistry of the propanoic acid's alpha-carbon are known to be critical for the activity of many biologically active arylpropionic acids.

The table below summarizes the physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 842971-93-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and water |

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZCMDLXAQTIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 6 Methylpyridin 3 Yl Propanoic Acid

Direct Synthetic Routes to 3-(6-Methylpyridin-3-yl)propanoic acid

Direct synthetic routes aim to establish the core structure of this compound by forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the propanoic acid side chain, or by modifying a pre-existing functional group at the 3-position of the 6-methylpyridine ring.

The formation of the C-C bond linking the propanoic acid moiety to the pyridine ring is a critical step. Palladium-catalyzed cross-coupling reactions and conjugate additions are powerful tools for this purpose.

Heck Vinylation: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org For the synthesis of this compound, this strategy typically involves the reaction of a halogenated 6-methylpyridine, such as 5-bromo-2-methylpyridine (B113479), with an acrylic acid derivative like ethyl acrylate (B77674). The resulting product, an ester of 3-(6-methylpyridin-3-yl)acrylic acid, can then be reduced and hydrolyzed to yield the target compound. The efficiency and selectivity of the Heck reaction are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. organic-chemistry.org Microwave irradiation has been shown to accelerate such palladium-catalyzed reactions, often leading to full conversion in shorter time frames. nih.gov

Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org This method offers two primary pathways to the target molecule:

Addition to a Vinylpyridine: A nucleophile, such as diethyl malonate, can be added to a Michael acceptor like 5-vinyl-2-methylpyridine. The resulting malonate adduct can then undergo hydrolysis and decarboxylation to afford this compound.

Addition of a Pyridine-based Nucleophile: An organometallic reagent derived from 6-methylpyridine can act as a Michael donor, adding to an acrylate ester. The stabilization of the intermediate carbanion is crucial for the success of this reaction. nsf.gov

These C-C bond formation strategies are summarized in the table below.

| Strategy | Pyridine Reactant | Side Chain Reactant | Catalyst/Reagent | Intermediate Product |

| Heck Vinylation | 5-Bromo-2-methylpyridine | Ethyl acrylate | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | Ethyl 3-(6-methylpyridin-3-yl)acrylate |

| Michael Addition | 5-Vinyl-2-methylpyridine | Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(2-(6-methylpyridin-3-yl)ethyl)malonate |

An alternative approach involves starting with a 6-methylpyridine derivative that already possesses a three-carbon chain at the 3-position, which is then chemically transformed into the carboxylic acid. This strategy is advantageous if the precursor is readily accessible. Examples of such transformations include:

Oxidation of an Alcohol: 3-(6-Methylpyridin-3-yl)propan-1-ol can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Hydrolysis of a Nitrile: 3-(6-Methylpyridin-3-yl)propanenitrile can be subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

These functional group interconversions are fundamental transformations in organic synthesis, allowing for strategic manipulation of molecular structure. youtube.com

Certain methods allow for the direct introduction of the entire propanoic acid or propanoate ester moiety onto the pyridine ring. One notable example is the hydrocarboxyalkylation of an olefin. This reaction involves the addition of carbon monoxide and an alcohol to a vinyl group in the presence of a catalyst. googleapis.com Applying this to 5-vinyl-2-methylpyridine using carbon monoxide and an alcohol (e.g., methanol) with a suitable catalyst would yield methyl 3-(6-methylpyridin-3-yl)propanoate directly, which can then be hydrolyzed to the final acid. googleapis.com

Precursor Synthesis and Intermediate Utilization

Substituted pyridines are crucial building blocks in medicinal chemistry and organic synthesis. lifechemicals.com The synthesis of functionalized 6-methylpyridines, such as 5-bromo-2-methylpyridine or 5-vinyl-2-methylpyridine, is a necessary prerequisite for many of the direct synthetic routes.

Common methods for pyridine synthesis that can be adapted include:

Hantzsch Pyridine Synthesis: A multicomponent reaction that can be modified to produce specific substitution patterns.

Metal-Mediated Cycloadditions: [2+2+2] cycloaddition reactions involving alkynes and nitriles can construct the pyridine ring. acs.org

Functionalization of Simpler Pyridines: Commercially available 2-methylpyridine (B31789) (α-picoline) can be functionalized through electrophilic aromatic substitution reactions. However, directing these substitutions to the desired position can be challenging and may require the use of blocking groups or functional group interconversions to alter directing effects. youtube.com

A patent for the synthesis of an Etoricoxib intermediate describes the use of the methyl ester of 6-methylpyridine-3-carboxylic acid as a key building block, highlighting the importance of such precursors. google.com The development of efficient syntheses for these pyridine-based boronic acid derivatives and other functionalized intermediates is an active area of research. researchgate.net

| Building Block | Potential Synthetic Route | Starting Materials |

| 5-Bromo-2-methylpyridine | Electrophilic bromination | 2-Methylpyridine |

| 5-Vinyl-2-methylpyridine | Stille or Suzuki coupling from 5-bromo-2-methylpyridine | 5-Bromo-2-methylpyridine, vinyltributyltin or vinylboronic acid |

| 6-Methylnicotinic acid | Oxidation of 3,6-dimethylpyridine | 3,6-Dimethylpyridine |

The three-carbon chain can be sourced from various commercially available or synthetically prepared reagents. Propanoic acid itself is produced industrially through several methods. creative-proteomics.comquora.com

Carbonylation of Ethylene (B1197577): The reaction of ethylene with carbon monoxide and water, typically using metal catalysts. creative-proteomics.com

Oxidation of Propionaldehyde: Propionaldehyde is oxidized with air or oxygen in the presence of catalysts. creative-proteomics.com

For laboratory-scale synthesis, precursors for C-C bond formation are often used. These include:

Acrylates: Methyl or ethyl acrylate are common Michael acceptors and partners in Heck reactions.

Malonic Esters: Diethyl malonate is a classic Michael donor.

Propanenitrile: This can be prepared from the corresponding ethyl halide and a cyanide salt, and subsequently hydrolyzed to propanoic acid. quora.comquora.com

The choice of precursor is dictated by the specific synthetic strategy being employed to construct the final this compound molecule.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer, which is crucial in pharmacology where different enantiomers of a drug can have vastly different biological effects. For a molecule like this compound, where the carbon alpha to the carboxyl group could be a stereocenter if substituted, controlling its stereochemistry would be paramount.

Chiral Auxiliaries in Stereoselective Synthesis

One of the most reliable methods for controlling stereochemistry is through the use of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions to occur from a specific face, leading to the formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. springerprofessional.de

A common application of this method is in the stereoselective alkylation of enolates. For the synthesis of a chiral derivative of this compound, one could envision a process where the propanoic acid moiety is first attached to a chiral auxiliary, such as a well-established Evans oxazolidinone or a pseudoephedrine derivative. researchgate.net Deprotonation would form a chiral enolate, which would then react with an electrophile. The steric hindrance from the auxiliary would guide the electrophile to a specific face of the enolate, establishing the desired stereocenter with high diastereoselectivity. The final step would be the hydrolytic removal of the auxiliary to yield the enantiomerically enriched product.

While this approach is a powerful and versatile tool in asymmetric synthesis, specific research detailing the application of particular chiral auxiliaries for the stereoselective synthesis of this compound derivatives is not extensively documented.

Table 1: Examples of Common Chiral Auxiliaries

| Auxiliary Type | Example Structure | Typical Application |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids |

Enantioselective Catalysis for this compound Production

An alternative and often more atom-economical approach to asymmetric synthesis is the use of chiral catalysts. In this method, a small, substoichiometric amount of a chiral catalyst creates a chiral environment that biases the reaction toward one enantiomer. mdpi.com This field includes metal-based catalysts (e.g., rhodium or ruthenium complexes with chiral ligands) and metal-free organocatalysts (e.g., proline). mdpi.comtitech.ac.jp

A potential route for the enantioselective synthesis of this compound is the asymmetric hydrogenation of its unsaturated precursor, (E)-3-(6-methylpyridin-3-yl)acrylic acid. This reaction would involve a chiral transition metal catalyst, such as a Rhodium- or Ruthenium-phosphine complex, which would coordinate to the double bond and deliver hydrogen atoms to a specific face, thereby creating the chiral center at the alpha-carbon with high enantioselectivity.

Although catalytic asymmetric hydrogenation is a well-developed and powerful industrial method for producing a wide range of enantiomerically pure compounds, including amino acids and pharmaceuticals, the specific development and optimization of catalysts for the production of this compound have not been detailed in the available literature.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdresearchgate.net Its principles encourage the use of sustainable materials, waste reduction, and energy efficiency. magtech.com.cnresearchgate.net The application of these principles to the synthesis of pyridine derivatives is an active area of research. nih.gov

Solvent-Free Reactions

One of the core principles of green chemistry is the reduction or elimination of solvents, which are often a major source of waste in chemical processes. mdpi.com Solvent-free, or solid-state, reactions are performed by mixing and grinding the neat reactants, sometimes with gentle heating. researchgate.net These methods can lead to higher efficiency, shorter reaction times, and simpler product isolation procedures. mdpi.comresearchgate.net

For the synthesis of this compound, a hypothetical solvent-free approach could involve the Michael addition of a nucleophile to a 6-methyl-3-vinylpyridine precursor under mechanochemical (grinding) conditions. This would avoid the need for large volumes of organic solvents, significantly reducing the environmental impact of the process. While the benefits are clear, specific, validated solvent-free protocols for this particular synthesis are not yet established in scientific literature.

Catalyst Development for Sustainable Synthesis

Sustainable catalyst development focuses on creating catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic materials. wur.nl This includes the design of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) and can be easily recovered by filtration and reused.

In the context of producing this compound, a sustainable approach could involve the development of a heterogeneous catalyst for the hydrogenation of the corresponding acrylic acid precursor. For instance, palladium or nickel nanoparticles supported on a solid, inert material like carbon, silica, or a polymer could serve this purpose. Such a catalyst would offer the advantages of high reactivity while allowing for straightforward separation from the product mixture and subsequent reuse, aligning with the green chemistry goals of waste minimization and process efficiency. The development of renewable bio-based catalysts is also a promising frontier. researchgate.net However, research specifically detailing the design of such sustainable catalysts for the synthesis of this compound remains a future prospect.

Chemical Reactivity and Mechanistic Studies of 3 6 Methylpyridin 3 Yl Propanoic Acid

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site of reactivity. This nitrogen can act as a base or a nucleophile, leading to the formation of pyridinium (B92312) salts or N-oxides.

N-Alkylation and N-Acylation: The pyridine nitrogen can be readily alkylated or acylated by reacting with alkyl halides or acyl halides, respectively. These reactions result in the formation of quaternary pyridinium salts. The reaction with methyl iodide, for instance, would yield N-methyl-3-(6-methylpyridin-3-yl)propanooic acid iodide.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids converts the pyridine nitrogen to an N-oxide. The resulting 3-(6-methyl-1-oxido-pyridin-1-ium-3-yl)propanoic acid exhibits altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions. Pyridine N-oxides are known to be more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. scripps.eduthieme-connect.dearkat-usa.org

| Reagent | Product | Reaction Type |

| Methyl Iodide (CH₃I) | N-methyl-3-(6-methylpyridin-3-yl)propanoic acid iodide | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | N-acetyl-3-(6-methylpyridin-3-yl)propanoic acid chloride | N-Acylation |

| Hydrogen Peroxide (H₂O₂) | 3-(6-methyl-1-oxido-pyridin-1-ium-3-yl)propanoic acid | N-Oxidation |

Reactions Involving the Propanoic Acid Carboxyl Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amide bond formation, reduction, and decarboxylation.

Esterification: In the presence of an acid catalyst, 3-(6-methylpyridin-3-yl)propanoic acid can react with alcohols to form esters. For example, reaction with ethanol (B145695) would produce ethyl 3-(6-methylpyridin-3-yl)propanoate. The kinetics of such esterification reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. uobaghdad.edu.iqabo.firesearchgate.netjptcp.comresearchgate.net

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines, often facilitated by coupling agents that activate the carboxyl group. luxembourg-bio.comorganic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride can be used to form an activated intermediate that readily reacts with an amine.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol, yielding 3-(6-methylpyridin-3-yl)propan-1-ol.

Decarboxylation: While generally stable, decarboxylation of pyridinecarboxylic acids can be induced under certain conditions, such as high temperatures or in the presence of specific catalysts. The rate of decarboxylation is dependent on the position of the carboxyl group on the pyridine ring. researchgate.netstackexchange.comresearchgate.net

| Reagent(s) | Product | Reaction Type |

| Ethanol (C₂H₅OH), H⁺ catalyst | Ethyl 3-(6-methylpyridin-3-yl)propanoate | Esterification |

| Thionyl Chloride (SOCl₂), then Ammonia (NH₃) | 3-(6-methylpyridin-3-yl)propanamide | Amide Formation |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(6-methylpyridin-3-yl)propan-1-ol | Reduction |

| Heat/Catalyst | 2-methyl-5-ethylpyridine | Decarboxylation |

Transformations on the Methyl Group of the Pyridine Ring

The methyl group attached to the pyridine ring can also be a site for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which would yield 3-(3-carboxypropanoyl)pyridine-2-carboxylic acid.

Halogenation: Free radical halogenation of the methyl group can occur under appropriate conditions, such as exposure to N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 3-(6-(bromomethyl)pyridin-3-yl)propanoic acid.

| Reagent(s) | Product | Reaction Type |

| Potassium Permanganate (KMnO₄) | 3-(3-carboxypropanoyl)pyridine-2-carboxylic acid | Oxidation |

| N-Bromosuccinimide (NBS), Radical Initiator | 3-(6-(bromomethyl)pyridin-3-yl)propanoic acid | Radical Halogenation |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is significantly different from that of benzene.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.orgresearchgate.netlibretexts.orgyoutube.com When such reactions do occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of the methyl group (an activating group) and the propanoic acid side chain (a deactivating group) will influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: Pyridine is more reactive towards nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present or if the ring is activated by electron-withdrawing groups. wikipedia.orgacs.orglibretexts.orglibretexts.orgyoutube.comopenstax.org For this compound, nucleophilic attack would be favored at the 2- and 6-positions.

| Reaction Type | Reagent Example | Expected Major Product Position |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 5-position |

| Nucleophilic Aromatic Substitution (with a leaving group at C6) | NaOCH₃ | 6-position |

Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on this compound are not extensively documented in the available literature. However, the mechanisms of its reactions can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Many of the reactions involving this molecule would likely employ catalysts to enhance reaction rates and selectivity.

Acid Catalysis in Esterification: The esterification of the propanoic acid group proceeds via a well-understood acid-catalyzed mechanism. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Metal-Catalyzed Cross-Coupling: If a halide were introduced onto the pyridine ring, the molecule could participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The elucidation of these catalytic cycles would involve identifying the key steps of oxidative addition, transmetalation, and reductive elimination. ruhr-uni-bochum.de

Understanding the transition states of the reactions of this compound is key to predicting their outcomes.

Computational Studies: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways and analyze the structures and energies of the transition states. pku.edu.cnresearchgate.netrsc.org For instance, a computational study could elucidate the transition state for the electrophilic nitration of the pyridine ring, providing insight into the observed regioselectivity.

Kinetic Isotope Effects: The study of kinetic isotope effects could provide experimental evidence for the proposed mechanisms. For example, in the decarboxylation reaction, a primary carbon isotope effect would be expected if the C-C bond cleavage is the rate-determining step.

Computational Chemistry and Theoretical Investigations of 3 6 Methylpyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic behavior of molecules. These theoretical methods are used to predict a wide range of molecular properties with a high degree of accuracy.

Molecular Dynamics Simulations

Molecular dynamics simulations offer a dynamic picture of molecular behavior, providing insights that are complementary to the static information obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities.

Descriptor Calculation and Selection

The initial and crucial step in QSAR modeling involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For 3-(6-Methylpyridin-3-yl)propanoic acid, a variety of descriptors would be calculated to build a predictive model. Key descriptors include:

Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity or hydrophobicity. This property is critical for understanding how a compound will behave in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bond Acceptors (H_Acceptors): This descriptor counts the number of atoms in a molecule that can accept a hydrogen bond. In this compound, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms in the carboxylic acid group would be considered hydrogen bond acceptors.

Hydrogen Bond Donors (H_Donors): This descriptor counts the number of atoms in a molecule that can donate a hydrogen atom to form a hydrogen bond. The hydrogen atom of the carboxylic acid group in this compound is a primary hydrogen bond donor.

Rotatable Bonds: This descriptor refers to the number of bonds that allow for free rotation around them. It is an indicator of the molecule's conformational flexibility, which can influence its binding affinity to a biological target.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust QSAR model. Statistical methods such as correlation analysis and principal component analysis are often employed for this purpose.

| Descriptor | Description |

| TPSA | Total surface area of polar atoms in a molecule. |

| LogP | Measure of a molecule's lipophilicity. |

| H_Acceptors | Number of hydrogen bond acceptors in a molecule. |

| H_Donors | Number of hydrogen bond donors in a molecule. |

| Rotatable_Bonds | Number of bonds with free rotation, indicating molecular flexibility. |

Predictive Modeling for Biological Activity

Once a set of relevant descriptors is selected, a predictive model can be developed to correlate these descriptors with the biological activity of a series of compounds. Machine learning algorithms are commonly used for this purpose. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds like this compound.

The process typically involves:

Data Set Collection: A dataset of molecules with known biological activities is required.

Model Building: A mathematical model is constructed using statistical methods like multiple linear regression, partial least squares, or more advanced machine learning techniques such as support vector machines or neural networks. nih.gov

Model Validation: The predictive power of the model is rigorously evaluated using internal and external validation techniques to ensure its reliability.

While specific predictive models for the biological activity of this compound are not available in the reviewed literature, the principles of QSAR would be the guiding framework for any such future investigation. The insights gained from these models can help in optimizing the structure of the compound to enhance its desired biological effects.

Structure Activity Relationship Sar Studies of 3 6 Methylpyridin 3 Yl Propanoic Acid Derivatives

Influence of Pyridine (B92270) Ring Substitution Patterns on Activity

The pyridine ring serves as a critical pharmacophoric element, and its substitution pattern significantly modulates the biological activity of 3-(6-Methylpyridin-3-yl)propanoic acid derivatives. The nature, position, and size of substituents on the pyridine nucleus can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets such as GABA transporters (GATs). nih.govbohrium.com

The parent compound features a methyl group at the C6 position. This substitution is significant as it can influence the molecule's metabolic stability and binding affinity. Generally, introducing small alkyl groups on the pyridine ring can enhance lipophilicity, which may facilitate passage across the blood-brain barrier. nih.gov Further modifications to the pyridine ring have revealed several key trends:

Position of Substitution: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene, with reactions typically favoring the C3 (meta) position. nih.gov However, for interactions with protein binding sites, substitutions at C2, C4, C5, and C6 are all significant. Studies on related pyridine compounds show that substitution at the C5 position with bulky groups, such as phenyl or heteroaryl rings, can lead to high-affinity ligands, suggesting that this position may be oriented towards a large pocket in the target protein. nih.gov

Steric Hindrance: The size and shape of substituents play a crucial role. Bulky groups can provide enhanced binding through van der Waals interactions but can also cause steric hindrance that prevents optimal binding. The balance between size and beneficial interactions is key. For example, replacing the 6-methyl group with larger alkyl or aryl groups could either enhance or diminish activity depending on the topology of the binding site.

The following table summarizes the influence of various substitution patterns on the pyridine ring of analogous compounds, demonstrating the impact on biological activity.

| Scaffold | Substitution on Pyridine Ring | Key Finding | Effect on Activity |

| 2-Substituted-6-methylpyridine | 2-(Aminoethylamino) derivatives | Introduction of various amine-containing side chains at the C2 position. | Compounds exhibited significant anticonvulsant activity. nih.gov |

| 3-Substituted Pyridine | 5-Phenyl | Introduction of a bulky phenyl group at the C5 position. | Resulted in high-affinity binding to neuronal nicotinic acetylcholine (B1216132) receptors (Ki = 0.055 to 0.69 nM). nih.gov |

| Nicotinic Acid (Pyridine-3-Carboxylic Acid) | Various thioalkyl derivatives | Addition of thioalkyl chains at C2 and amino groups at C6. | Compounds demonstrated significant anxiolytic and antidepressant effects. nih.gov |

| 2,6-Dichloropyridine | 3-Cyano or 3-Carboxylate | Investigating regioselectivity of substitution at C2 vs. C6. | The electronic nature of the C3 substituent dictates the position of further functionalization, impacting the final structure's activity. researchgate.net |

This table is generated based on data from analogous pyridine-containing compounds to illustrate general principles applicable to the this compound scaffold.

Impact of Propanoic Acid Chain Modifications

The propanoic acid side chain is another critical component for modification. It contains the carboxylic acid group, which is typically ionized at physiological pH and serves as a key interaction point with the binding sites of GABA transporters, mimicking the carboxylate of GABA itself. Modifications to this chain can affect binding affinity, selectivity, and pharmacokinetic properties. portlandpress.comnih.gov

Key modifications and their observed impacts include:

Chain Length: The three-carbon length of the propanoic acid chain is often crucial for optimal activity in GABAergic compounds. Shortening the chain to an acetic acid moiety or lengthening it to a butanoic acid moiety can lead to a significant decrease in potency. This suggests a specific spatial distance is required between the pyridine ring and the terminal carboxylate group for proper orientation within the binding pocket.

Alpha (α) and Beta (β) Substitution: Introducing substituents on the carbon backbone of the propanoic acid chain can create chiral centers and introduce new interactions. For example, adding a hydroxyl group can provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. nih.gov However, bulky substituents can also lead to steric clashes.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) such as a tetrazole or a phosphinic acid. These modifications can alter the pKa, lipophilicity, and metabolic stability of the molecule, sometimes leading to improved oral bioavailability and brain penetration.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide neutralizes the negative charge. This generally reduces or abolishes activity at GABA transporters, as the anionic charge is essential for mimicking GABA. However, esterification can be used as a pro-drug strategy to increase lipophilicity and improve brain penetration, with the ester being subsequently hydrolyzed back to the active carboxylic acid in vivo. researchgate.net

The table below details findings from studies on related GABAergic compounds where the acid side chain was modified.

| Parent Compound/Scaffold | Chain Modification | Key Finding | Effect on Activity |

| Pyrrolidine-2-acetic acid | Introduction of a hydroxyl group at C2 of the acetic acid chain. | The racemate exhibited high potency and selectivity for the GAT1 transporter. | Increased Potency nih.gov |

| Nipecotic Acid | N-substitution with arylalkynyl spacers of varying lengths. | An N-butynyl linker was found to be optimal for high GAT1 affinity. | Chain Length Dependent nih.gov |

| Nipecotic Acid | N-substitution with allenic spacers of four vs. five carbons. | Compounds with the shorter four-carbon spacer showed higher biological activity. | Decreased with Longer Chain biorxiv.org |

| Propionate | Administration as a drug. | Propionate itself can inhibit GABA transaminase, leading to an increase in GABA levels in the brain. | Direct GABAergic Activity nih.gov |

This table synthesizes data from related GABA uptake inhibitors to illustrate the principles of propanoic acid chain modification.

Stereochemical Considerations in Biological Interaction

Biological systems, particularly protein binding sites, are chiral environments. Consequently, the stereochemistry of a ligand can have a profound impact on its biological activity. For derivatives of this compound, chirality can be introduced by substitution on the propanoic acid chain, leading to (R)- and (S)-enantiomers that may exhibit significantly different potencies and selectivities. biorxiv.org

The importance of stereochemistry is well-established for the closely related cyclic GABA uptake inhibitors, such as nipecotic acid. For these inhibitors, the biological activity often resides primarily in one enantiomer. For instance:

(R)-Nipecotic acid is a more potent inhibitor of the GAT1 transporter than its (S)-enantiomer. The marketed GAT1 inhibitor, Tiagabine, incorporates the (R)-nipecotic acid moiety. nih.gov

Conversely, for inhibitors targeting the GAT4 transporter, the (S)-enantiomer is often more active. The selective GAT3/4 inhibitor SNAP-5114 is an (S)-enantiomer. biorxiv.orgnih.gov

This stereoselectivity arises from the three-dimensional arrangement of functional groups, which must complement the specific topology of the transporter's binding site. One enantiomer may achieve a more favorable set of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) than the other. The "wrong" enantiomer may not fit into the binding site or may orient its key interacting groups in a non-productive manner.

Therefore, if a substituent were introduced at the α- or β-position of the propanoic acid chain of this compound, it would be expected that the resulting enantiomers would display different biological profiles. The synthesis and testing of individual enantiomers are critical steps in the drug development process to identify the more active and potentially less toxic stereoisomer.

Rational Design Principles for Modulating Biological Activity

The systematic exploration of SAR for this compound and its analogues allows for the formulation of rational design principles. These principles guide medicinal chemists in creating new molecules with enhanced potency, improved selectivity for specific GAT subtypes, and better drug-like properties. drugbank.com The goal is to move beyond random screening and towards the deliberate design of molecules with a desired biological profile. mdpi.com

Based on the SAR of related GABAergic compounds, the following design principles can be proposed:

Scaffold Hopping and Core Structure: The 3-pyridylpropanoic acid core serves as a valid scaffold for GABAergic activity. It presents the key carboxylic acid and a nitrogen-containing heterocycle in a spatial arrangement that can interact with GABA transporters.

Lipophilicity and CNS Penetration: The parent compound's lipophilicity can be fine-tuned to improve its ability to cross the blood-brain barrier. This is often achieved by adding lipophilic substituents to the pyridine ring. A careful balance is needed, as excessive lipophilicity can lead to poor solubility and non-specific binding. nih.gov

Targeting Selectivity through Substitution:

Pyridine Ring: Bulky, lipophilic groups are often attached to the heterocyclic core to confer potency and selectivity. For GAT1 inhibitors, long, flexible N-substituents with terminal aromatic groups (like in Tiagabine) are favorable. nih.gov For GAT3/4 selectivity, bulky, tri-aryl-containing groups (like in SNAP-5114) have proven effective. drugbank.com Applying this knowledge, strategic placement of large substituents on the pyridine ring could be used to target specific GAT subtypes.

Propanoic Acid Chain: While the core propanoic acid structure is important, minor modifications like hydroxylation can introduce new interactions and enhance affinity, as seen in pyrrolidine-2-yl-acetic acid derivatives. nih.gov

Exploiting Stereochemistry: As transporter binding sites are stereospecific, chiral derivatives should be synthesized and evaluated as single enantiomers. Based on analogues, the (R)-configuration may favor GAT1 inhibition, while the (S)-configuration may favor GAT3 or GAT4 inhibition. biorxiv.org This is a powerful tool for achieving transporter subtype selectivity.

Bioisosteric Replacement: To improve pharmacokinetic properties, the carboxylic acid can be replaced with bioisosteres like tetrazole. This can maintain the necessary acidic pKa for binding while potentially improving metabolic stability and cell permeability.

By integrating these principles, researchers can design new derivatives of this compound with a higher probability of success, leading to the development of novel and effective modulators of the GABAergic system.

Biological Activity and Interaction Profiling of 3 6 Methylpyridin 3 Yl Propanoic Acid and Its Analogues

Enzyme Inhibition Studies

The pyridine (B92270) propanoic acid scaffold has been investigated for its ability to inhibit several classes of enzymes, demonstrating a range of activities from kinase modulation to the inhibition of metabolic enzymes like urease, cyclooxygenase (COX), and fatty acid amide hydrolase (FAAH).

Kinase Enzyme Modulation

While direct studies on 3-(6-Methylpyridin-3-yl)propanoic acid are limited in the available literature, the broader family of pyridine derivatives has shown significant potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their inhibition is a key strategy in treating diseases like cancer.

Various pyridine-based compounds have been identified as potent inhibitors of several kinases:

PIM-1 Kinase: Certain novel pyridine compounds have demonstrated potent PIM-1 inhibitory activity, with IC50 values as low as 14.3 nM. acs.org These compounds were shown to induce apoptosis and autophagy in cancer cell lines. acs.org

Cyclin-Dependent Kinase 2 (CDK2): Pyrazolopyridine and furopyridine derivatives have been developed as CDK2 inhibitors, with some compounds showing IC50 values in the sub-micromolar range (e.g., 0.24 µM). nih.gov

cMET and RON Kinases: A series of 6-aminofuro[3,2-c]pyridines were identified as potent and selective inhibitors of both cMET and RON kinases, showing efficacy in in vivo tumor models. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridine-2-one derivatives have been discovered as potent and selective DNA-PK inhibitors, acting as effective radiosensitizers in cancer cells. nih.gov

These findings highlight the versatility of the pyridine core structure in designing kinase inhibitors. The specific substitution pattern, such as the propanoic acid group in this compound, would determine the specific kinase targets and potency, an area that warrants further investigation.

Other Enzymatic Targets (e.g., urease, COX, FAAH)

Analogues of this compound have been extensively studied for their inhibitory effects on other key enzymes involved in inflammation and bacterial pathogenesis.

Urease Inhibition: Urease is a nickel-dependent metalloenzyme produced by various bacteria, including Helicobacter pylori, and its activity is linked to gastric ulcers and other diseases. mdpi.comnih.gov Numerous pyridine derivatives have been synthesized and evaluated as urease inhibitors. For instance, pyridine carboxamide and carbothioamide derivatives have shown significant urease inhibitory action, with the most potent compounds exhibiting IC50 values as low as 1.07 µM, substantially more active than the standard inhibitor thiourea (B124793) (IC50 = 18.93 µM). mdpi.com Kinetic studies revealed a competitive mode of inhibition for some of these derivatives. mdpi.com Similarly, pyridylpiperazine hybrids and imidazopyridine-based oxazole (B20620) scaffolds have also yielded potent urease inhibitors. frontiersin.orgnih.gov

Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: There is significant interest in developing dual inhibitors of COX and FAAH to treat pain and inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Amide analogues of NSAIDs featuring a methylpyridine moiety have been shown to be potent dual-action inhibitors. nih.govresearchgate.net

Specifically, the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) (Flu-AM1) and naproxen (B1676952) (Nap-AM1) were investigated. nih.gov These compounds are close structural analogues to the subject compound. They potently inhibited FAAH, with IC50 values of 0.44 µM and 0.74 µM, respectively, making them significantly more potent than their parent NSAIDs. nih.gov Kinetic analysis of Flu-AM1 revealed a reversible, mixed-type inhibition of FAAH. nih.gov

These analogues also retained COX inhibitory activity. Flu-AM1 and its parent compound, flurbiprofen, displayed a similar pattern of COX inhibition, with a preference for COX-2 when 2-arachidonoylglycerol (B1664049) was the substrate. nih.gov While flurbiprofen was generally 2-3 fold more potent than Flu-AM1 in these assays, the dual activity of Flu-AM1 makes it a compound of significant interest. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Flu-AM1 | FAAH | 0.44 | Reversible, mixed-type inhibition. nih.gov |

| Nap-AM1 | FAAH | 0.74 | - nih.gov |

| Flurbiprofen | FAAH | 29 | Parent compound for comparison. nih.gov |

| Naproxen | FAAH | >100 | Parent compound for comparison. nih.gov |

| Flu-AM1 | COX-1 (vs. AA) | 0.73 | AA = arachidonic acid. nih.gov |

| Flurbiprofen | COX-1 (vs. AA) | 0.29 | Parent compound for comparison. nih.gov |

| Flu-AM1 | COX-2 (vs. AA) | 1.5 | AA = arachidonic acid. nih.gov |

| Flurbiprofen | COX-2 (vs. AA) | 0.54 | Parent compound for comparison. nih.gov |

| Flu-AM1 | COX-2 (vs. 2-AG) | 0.23 | 2-AG = 2-arachidonoylglycerol. nih.gov |

| Flurbiprofen | COX-2 (vs. 2-AG) | 0.08 | Parent compound for comparison. nih.gov |

| 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide | Urease | 1.07 | Competitive inhibition. mdpi.com |

| Pyridine 2-yl-methylene hydrazine carboxamide | Urease | 2.18 | - mdpi.com |

Receptor Binding and Modulation

The ability of this compound and its analogues to interact with cell surface receptors is another key aspect of their biological profile. Research has focused on G-protein coupled receptors (GPCRs) and, to a lesser extent, ion channels.

G-Protein Coupled Receptors (GPCRs) (e.g., M3 mAChR)

GPCRs are a large family of transmembrane receptors that play a role in countless physiological processes. The M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR), a member of this family, is involved in smooth muscle contraction, and its modulation is a therapeutic target for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.gov

While direct binding data for this compound on the M3 receptor is not prominent, related structures containing the pyridyl moiety have been explored. For example, N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as novel positive allosteric modulators (PAMs) of the M3 mAChR. nih.gov This indicates that the pyridine scaffold can effectively interact with the M3 receptor, albeit at an allosteric site rather than the primary (orthosteric) binding site. Furthermore, the broader class of propanoic acid analogues has been shown to act as potent and selective antagonists for other GPCRs, such as the prostaglandin (B15479496) EP3 receptor, demonstrating the utility of this chemical motif in GPCR-targeted drug design. nih.gov

Ion Channels

Ion channels, which control the flow of ions across cell membranes, are critical for neuronal activity and muscle contraction. mdpi.com The interaction of this compound analogues with these targets is an emerging area of research. While specific data on the title compound is scarce, various chemical classes have been shown to modulate ion channel activity. nih.gov For instance, certain pyridine derivatives have been shown to act as openers of KCNQx (KV7x) potassium channels. mdpi.com However, comprehensive screening of pyridine propanoic acids against a broad panel of ion channels has not been reported in the reviewed literature.

Cellular Interaction Mechanisms

The enzymatic and receptor-level interactions of these compounds translate into distinct cellular mechanisms. The dual inhibition of FAAH and COX by N-(3-methylpyridin-2-yl)amide analogues has direct consequences on cellular signaling pathways. Inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide (B1667382), increasing its local concentration and ability to signal through cannabinoid receptors. nih.gov Concurrently, COX inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Studies with Flu-AM1 showed that at low micromolar concentrations, it could inhibit the FAAH-driven uptake of anandamide into RBL2H3 basophilic leukaemia cells, demonstrating a direct impact on cellular transport and metabolic processes. nih.gov

For compounds targeting kinases, the cellular mechanism involves the disruption of intracellular phosphorylation cascades. Inhibition of kinases like PIM-1 and CDK2 by pyridine-containing molecules can interfere with cell cycle progression and survival pathways, ultimately leading to apoptosis in cancer cells. acs.orgnih.gov Similarly, targeting DNA-PK leads to the inhibition of DNA damage repair, sensitizing cancer cells to radiation therapy. nih.gov

In the context of GPCRs, interaction with receptors like the M3 mAChR modulates downstream signaling. As a Gq/11-coupled receptor, M3 activation typically leads to phospholipase C activation and an increase in intracellular calcium. nih.gov Modulation by a PAM or an antagonist would therefore alter these calcium signaling dynamics within the cell, affecting processes like smooth muscle contraction. nih.gov

Antiproliferative Activity in Cell Lines

Analogues of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. Organotin(IV) compounds synthesized with propanoic acid derivatives, for instance, have shown outstanding cytotoxicity. While the propanoic acid ligands themselves were inactive, their complexes with triphenyltin(IV) (Ph3SnL) exhibited significant activity against human prostate cancer (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2) cell lines, with IC50 values ranging from 0.100 to 0.785 µM. nih.gov

Specifically, the compound Ph3SnL1, a complex with a propanoic acid derivative, was found to be the most active against MCF-7 breast cancer cells. nih.gov Further studies on pyridine-containing analogues, such as N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives, also revealed moderate cell growth inhibition against A549 lung cancer and MCF-7 cell lines at a concentration of 10 µM.

Table 1: Antiproliferative Activity (IC50 in µM) of Triphenyltin(IV) Propanoic Acid Analogue Complexes

| Compound | PC-3 | HT-29 | MCF-7 | HepG2 |

|---|---|---|---|---|

| Ph3SnL1 | 0.285 | 0.355 | 0.218 | 0.335 |

| Ph3SnL2 | 0.785 | 0.655 | 0.555 | 0.625 |

| Ph3SnL3 | 0.195 | 0.265 | 0.285 | 0.100 |

Data sourced from in vitro assays (48h incubation). nih.gov

Antimicrobial Activity in vitro (e.g., antibacterial, antifungal)

Derivatives containing pyridine and propanoic acid scaffolds have been investigated for their antimicrobial properties. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent and potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com One derivative, which included a 4-NO2 substitution on a phenyl ring, showed enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae, with MIC values ranging from 16 to 64 µg/mL. mdpi.com

Similarly, various pyridine compounds have been recognized for their broad-spectrum antimicrobial activities. mdpi.com Studies on synthetic 3,5-diacetylpyridine (B1650777) derivatives showed that certain compounds possessed significant antibacterial and antifungal properties. researchgate.net The antimicrobial potential often correlates with the specific structural modifications on the core pyridine ring, which influence the compound's ability to interact with microbial targets. mdpi.comresearchgate.net

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of a 3-((4-hydroxyphenyl)amino)propanoic Acid Analogue

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 16 |

| E. faecalis | 16 |

| E. coli | 32 |

| K. pneumoniae | 64 |

Data for compound 30, a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking serves as a powerful computational tool to predict how a ligand, such as a this compound analogue, might bind to a protein's active site. nih.gov This in silico method helps in understanding the binding modes, affinities, and specific interactions that govern the biological activity of a compound. nih.govnih.gov For pyridine and pyrimidine (B1678525) derivatives, docking studies have been crucial in identifying them as potential inhibitors for targets like epidermal growth factor receptor (EGFR) kinase and other enzymes critical in disease pathways. nih.govtubitak.gov.tr

The identification of the binding pocket and the key amino acid residues within it is essential for understanding the mechanism of action. nih.gov For a series of 2,6-diaryl-substituted pyridine derivatives, docking studies identified interactions with the kinesin Eg5 binding site through hydrogen bonds with GLU116 and GLY117 residues. tubitak.gov.tr Similarly, analysis of pyridoacridine analogues binding to cyclin-dependent kinase 6 (CDK-6) revealed a common binding site at Val101 for compounds with an intact pyridine ring. semanticscholar.org The presence of hydrogen bond acceptors or donors and carbonyl groups in the ligand structure appears to be critical for these interactions. semanticscholar.org The binding pocket is defined as the set of amino acids that are in close proximity (e.g., within 6.5 angstroms) to the ligand. biolab.si

Energetic analysis provides quantitative insight into the binding affinity between a ligand and its protein target. Docking scores, typically expressed in kcal/mol, estimate the free energy of binding. tubitak.gov.tr For a series of 1,2-dihydropyridine derivatives targeting PIM-1 kinase, docking scores ranged from −9.27 to −11.77 kcal/mol, indicating a favorable fit within the enzyme's binding site. nih.gov Another study on 2,6-diaryl-substituted pyridine derivatives identified a compound with a binding free energy of –9.52 kcal/mol for the kinesin Eg5 enzyme. tubitak.gov.tr These computational predictions of binding affinity are valuable for ranking and prioritizing compounds for further experimental testing. nih.gov

Table 3: Energetic Analysis of Pyridine Analogue-Protein Interactions

| Compound Class | Target Protein | Binding Energy / Score |

|---|---|---|

| 2,6-diaryl-substituted pyridine | Kinesin Eg5 | -9.52 kcal/mol |

| Pyridoacridine | CDK-6 | -44.78 (Glide Energy) |

| 1,2-dihydropyridine | PIM-1 Kinase | -11.77 kcal/mol |

Data sourced from various molecular docking studies. tubitak.gov.trsemanticscholar.orgnih.gov

Advanced Analytical Characterization Methods in Research on 3 6 Methylpyridin 3 Yl Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 3-(6-Methylpyridin-3-yl)propanoic acid, offering non-destructive methods to ascertain its complex structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary data that, when pieced together, leave little ambiguity about the compound's structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the propanoic acid side chain. The integration of these signals corresponds to the number of protons in each unique environment (e.g., 3H for the methyl group). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which reveals the connectivity of the carbon skeleton. For instance, the two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain are expected to appear as triplets due to coupling with each other. The aromatic protons on the pyridine ring would exhibit characteristic shifts and coupling patterns indicative of a 2,5-disubstituted pyridine.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show resonances for the carboxylic acid carbonyl carbon (typically in the 170-180 ppm range), the aromatic carbons of the pyridine ring, the two methylene carbons of the side chain, and the methyl carbon. The chemical shifts of the pyridine carbons are indicative of their position relative to the nitrogen atom and the substituents.

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex structural ambiguities. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the propanoic acid side chain and the arrangement of protons on the pyridine ring. An HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Solvent: CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~11-12 (broad singlet) | ~175-180 |

| Methylene (-CH₂-COOH) | ~2.7 (triplet) | ~35-40 |

| Methylene (Ar-CH₂-) | ~3.0 (triplet) | ~30-35 |

| Pyridine C2-H | ~8.3 (singlet) | ~148-152 |

| Pyridine C4-H | ~7.5 (doublet) | ~135-140 |

| Pyridine C5-H | ~7.1 (doublet) | ~122-125 |

| Methyl (-CH₃) | ~2.5 (singlet) | ~22-26 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum is a plot of absorbance versus wavenumber, which acts as a molecular "fingerprint."

Key characteristic absorption bands expected for this compound include:

A very broad absorption band in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info

A strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Broad, Strong |

| Carbonyl (C=O) | Stretch | 1700-1725 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850-3000 | Medium |

| Aromatic (C=C, C=N) | Stretch | 1400-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore, which absorbs UV light to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λ_max). These absorptions are characteristic of the π → π* and n → π* electronic transitions associated with the aromatic system. The position and intensity of these bands can be influenced by the substituents on the pyridine ring and the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation (e.g., LC-MS, HRESI-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For this compound (Molecular Formula: C₉H₁₁NO₂), the exact molecular weight is 165.19 g/mol . chemscene.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can measure the molecular mass with very high precision (to several decimal places). This allows for the unambiguous determination of the elemental formula.

In a typical mass spectrum, the parent molecule is ionized to form a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. For this compound, the [M+H]⁺ peak would be observed at an m/z of approximately 166.1. The molecule may then break apart into smaller, charged fragments. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the propanoic acid side chain, providing further structural confirmation.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A typical analysis involves injecting a solution of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

A common method for this type of molecule would be Reversed-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly. The time at which the compound elutes is its retention time, and the area of the peak is proportional to its concentration. A pure sample will ideally show a single, sharp peak, and the percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, which may have limited volatility and a tendency to exhibit peak tailing due to their polarity, derivatization is often a necessary step to improve chromatographic performance.

Research Findings:

While specific GC studies on this compound are not extensively documented in publicly available literature, general methodologies for the GC analysis of pyridine carboxylic acids are well-established. These methods often involve esterification to convert the carboxylic acid group into a less polar and more volatile ester. Methyl or ethyl esters are commonly prepared.

A typical GC method for a derivatized analogue of this compound would involve a capillary column with a polar stationary phase. The choice of detector is critical, with a Flame Ionization Detector (FID) offering general-purpose utility and a Mass Spectrometer (MS) providing definitive identification through mass fragmentation patterns.

The following interactive data table outlines a hypothetical, yet representative, set of GC-MS parameters that could be applied to the analysis of the methyl ester derivative of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

This method would allow for the separation of the target compound from potential impurities and starting materials, with the mass spectrometer providing confirmation of its identity based on its molecular ion and fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which can influence physical properties such as melting point, solubility, and stability.

Research Findings:

In the crystal structure of 3-(Pyridin-3-yl)propionic acid, the molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov These primary interactions are supported by weaker C—H⋯O interactions between adjacent chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the carboxylic acid proton interacting with the nitrogen atom of the pyridine ring of an adjacent molecule.

The interactive data table below summarizes the crystallographic data for 3-(Pyridin-3-yl)propionic acid. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C8H9NO2 |

| Formula Weight | 151.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7157 (4) |

| b (Å) | 14.6544 (13) |

| c (Å) | 7.2993 (6) |

| β (°) | 92.566 (5) |

| Volume (Å3) | 717.64 (10) |

| Z | 4 |

| Temperature (K) | 173 |

Surface Analysis Techniques (e.g., Hirshfeld surface analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.

Research Findings:

A specific Hirshfeld surface analysis for this compound has not been published. However, the principles of this technique can be applied to understand the expected interactions based on the crystal structure of its analogue, 3-(Pyridin-3-yl)propionic acid.

The analysis of intermolecular contacts on a Hirshfeld surface is often presented in a 2D fingerprint plot, which summarizes the distribution of different types of contacts. For a molecule like this compound, the key interactions would be hydrogen bonds, as well as H···H, C···H, and O···H contacts.

The following interactive data table illustrates the likely contributions of various intermolecular contacts to the Hirshfeld surface of a compound with the structural features of this compound, based on analyses of similar molecules. mdpi.comnih.gov

| Contact Type | Predicted Contribution (%) | Interaction Description |

|---|---|---|

| O···H / H···O | ~25-35% | Represents strong N—H···O and C—H···O hydrogen bonds. |

| H···H | ~40-50% | Represents van der Waals forces and non-specific contacts. |

| C···H / H···C | ~15-25% | Indicates interactions involving the aromatic and aliphatic C-H groups. |

The red spots on a dnorm mapped Hirshfeld surface would highlight the key hydrogen bonding interactions, providing a visual representation of the crystal packing forces. This analysis is instrumental in understanding the stability and polymorphism of crystalline solids.

Derivatives, Analogues, and Their Research Significance in the Context of 3 6 Methylpyridin 3 Yl Propanoic Acid

Synthesis of Novel Pyridine-Propanoic Acid Conjugates

The synthesis of pyridine-propanoic acid derivatives often involves standard organic chemistry transformations. A common strategy for creating analogues of 3-(6-methylpyridin-3-yl)propanoic acid is through the reduction of a corresponding acrylic acid precursor. For instance, a similar compound, 3-(3-pyridinyl)propanoic acid, has been synthesized by the hydrogenation of 3-(3-pyridinyl)acrylic acid. prepchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com This method provides a straightforward route to the saturated propanoic acid side chain from an unsaturated precursor, which is often more readily accessible synthetically.

Another approach involves the reaction of a pyridine (B92270) derivative with a suitable three-carbon synthon. For example, 3-(pyridin-2-ylamino)propanoic acid has been synthesized by reacting pyridin-2-amine with butyl prop-2-enoate, followed by hydrolysis of the resulting ester. chemicalbook.com These synthetic strategies allow for the introduction of diverse pyridine cores and modifications to the propanoic acid chain, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Functionalization of the Pyridine Ring for Enhanced Activity

Modification of the pyridine ring is a key strategy to enhance the biological activity and fine-tune the properties of this compound analogues. The electronic and steric properties of substituents on the pyridine ring can significantly influence ligand-receptor interactions. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in ionic interactions. rsc.org

Various methods for pyridine functionalization have been developed. These include late-stage modifications which are particularly valuable in medicinal chemistry. researchgate.net For instance, the inherent reactivity of the pyridine ring allows for electrophilic substitution, although the position of substitution is directed by the existing methyl group and the propanoic acid side chain. More advanced techniques, such as transition metal-catalyzed cross-coupling reactions, can be employed to introduce a wide array of substituents at specific positions of the pyridine ring with high regioselectivity. nih.gov The choice of functionalization strategy depends on the desired substituent and its intended impact on the molecule's biological profile. The introduction of different functional groups on the pyridine ring can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. bohrium.com

Modifications of the Propanoic Acid Moiety for Targeted Interactions

The propanoic acid moiety of this compound is a critical functional group that can be modified to enhance targeted interactions with biological macromolecules. The carboxylic acid group is often involved in crucial binding interactions, such as forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site. researchgate.net However, the presence of a carboxylic acid can also impart unfavorable physicochemical properties, such as poor membrane permeability. nih.gov